A Technical Guide to the Physicochemical Properties and Applications of Sodium 5-formyl-2-methoxybenzenesulfonate
A Technical Guide to the Physicochemical Properties and Applications of Sodium 5-formyl-2-methoxybenzenesulfonate
Abstract
Sodium 5-formyl-2-methoxybenzenesulfonate is a polysubstituted aromatic compound featuring a unique combination of functional groups that render it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of a reactive aldehyde, an electron-donating methoxy group, and a water-solubilizing sodium sulfonate moiety on a stable benzene core provides a versatile platform for chemical modification. This guide offers an in-depth exploration of its chemical identity, core physicochemical properties, and its strategic importance in research and development. We will delve into its spectroscopic signature, potential synthetic applications, and provide validated protocols for its analytical characterization, grounding all claims in authoritative references to ensure scientific integrity.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and application. This section delineates the fundamental structural and naming conventions for Sodium 5-formyl-2-methoxybenzenesulfonate.
Nomenclature and Key Identifiers
The compound is systematically identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source(s) |
| IUPAC Name | sodium 5-formyl-2-methoxybenzene-1-sulfonate | [1] |
| CAS Number | 5393-59-9 | [1][2] |
| Synonyms | Benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt; 4-Methoxybenzaldehyde-3-sulfonic acid sodium salt | [1][2] |
| Molecular Formula | C₈H₇NaO₅S | [1] |
| Molecular Weight | 238.19 g/mol | [1][2] |
| InChI Key | MGJFLYWFXJHHSI-UHFFFAOYSA-M | [1][2] |
Molecular Architecture
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The sulfonate group imparts significant polarity and water solubility, while the aldehyde group serves as a primary site for synthetic transformations. The methoxy group, positioned ortho to the sulfonate, influences the electronic environment of the aromatic ring.
Caption: Key synthetic transformations of the formyl group.
Strategic Use of the Sulfonate Group in Pharmacology
The incorporation of a sulfonic acid salt is a well-established strategy in drug development to enhance the physicochemical properties of an active pharmaceutical ingredient (API). [3]Over 50% of all drugs are administered as salts to improve properties that are otherwise suboptimal in the parent molecule. [4]
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Enhanced Solubility: The primary reason for using sulfonate salts is to dramatically increase aqueous solubility, which is often a rate-limiting step for oral absorption. [4][5]* Improved Stability: Salt forms are typically crystalline, which provides greater chemical and physical stability compared to the free acid or base form, leading to longer shelf life. [4]* Processability: Crystalline salts often have better handling properties (e.g., flowability, reduced hygroscopicity) which are critical for robust formulation and manufacturing.
While immensely useful, the use of sulfonic acids requires careful control during synthesis to avoid the formation of potentially genotoxic sulfonate ester impurities. [3]
Relevance Shown by Structural Analogs
The core structure of this compound is present in molecules of significant pharmacological interest. For instance, 5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a drug used to treat benign prostatic hyperplasia. [6]Furthermore, the related 5-(ethylsulfonyl)-2-methoxyaniline fragment is a crucial component in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapies. [7]This demonstrates the value of the substituted 2-methoxybenzenesulfonyl scaffold in medicinal chemistry.
Experimental Protocols for Quality Control
Ensuring the identity, purity, and quality of a starting material is paramount. The following section details standard, self-validating analytical protocols for the characterization of Sodium 5-formyl-2-methoxybenzenesulfonate.
Analytical Workflow
A systematic approach to quality control ensures that each batch of material meets the required specifications before use in further synthesis.
Caption: Standard workflow for analytical quality control.
Protocol 1: Purity Assessment by HPLC
This High-Performance Liquid Chromatography (HPLC) method is designed to separate the main component from potential impurities. [8][9]
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System Preparation:
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
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Mobile Phase B: Acetonitrile.
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Elution: Isocratic, 70% A / 30% B. Rationale: The acidic aqueous phase suppresses the ionization of any residual sulfonic acid, leading to better peak shape, while the acetonitrile provides the necessary elution strength for the aromatic compound.
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Flow Rate: 1.0 mL/min.
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Detector: UV at 254 nm.
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Column Temperature: 30 °C.
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-
Standard Preparation:
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Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask.
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Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a concentration of ~100 µg/mL.
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-
Sample Preparation:
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Prepare the sample in the same manner as the standard to a final concentration of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
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-
Analysis:
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Equilibrate the column for at least 30 minutes.
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Inject 10 µL of the standard and sample solutions.
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Calculate purity based on the area percent of the main peak.
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Protocol 2: Structural Verification by NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
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Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Verification: Confirm the presence of the expected signals: three distinct aromatic protons, one aldehyde proton, and one methoxy singlet.
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Integration: Verify that the relative integration of the signal areas corresponds to the number of protons (3:1:3).
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
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Hazard Identification: The compound is classified as a combustible solid. While full toxicological data is unavailable, it should be handled as a potential irritant to the skin, eyes, and respiratory system. [10][11]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]Avoid generating dust. [12]Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][12]Keep away from heat, sparks, and open flames. [14]The material may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [11][13]
Conclusion
Sodium 5-formyl-2-methoxybenzenesulfonate is more than a simple chemical; it is an enabling tool for researchers in synthetic and medicinal chemistry. Its trifunctional nature—a reactive aldehyde for synthesis, a methoxy group for electronic modulation, and a sulfonate salt for solubility—provides a powerful combination of properties. A thorough understanding of its physicochemical characteristics, guided by robust analytical protocols, allows scientists and drug developers to leverage its full potential in creating novel molecules with desired functions and improved pharmacological profiles.
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